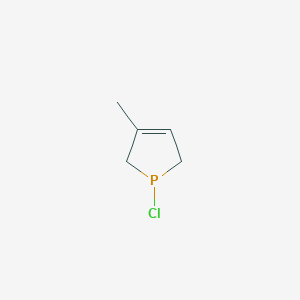
2,5-Bis(4-hexylphenyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Bis(4-hexylphenyl)pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of two 4-hexylphenyl groups attached to the 2 and 5 positions of the pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(4-hexylphenyl)pyrimidine typically involves the reaction of 4-hexylbenzaldehyde with appropriate pyrimidine precursors. One common method includes the condensation of 4-hexylbenzaldehyde with a pyrimidine derivative under basic conditions, followed by cyclization to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
2,5-Bis(4-hexylphenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups on the phenyl rings or the pyrimidine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives have been explored for their biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry: It is used in the development of advanced materials, such as organic semiconductors and liquid crystals, due to its unique electronic properties.
作用機序
The mechanism of action of 2,5-Bis(4-hexylphenyl)pyrimidine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. For example, its derivatives may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
類似化合物との比較
2,5-Bis(4-hexylphenyl)pyrimidine can be compared with other pyrimidine derivatives, such as:
2,5-Bis(4-methylphenyl)pyrimidine: Similar structure but with methyl groups instead of hexyl groups, leading to different physical and chemical properties.
2,5-Bis(4-phenyl)pyrimidine: Lacks the alkyl chains, resulting in different solubility and reactivity.
2,5-Bis(4-ethoxyphenyl)pyrimidine:
The uniqueness of this compound lies in its hexyl groups, which enhance its solubility in organic solvents and modify its electronic properties, making it suitable for specific applications in materials science and pharmaceuticals.
特性
CAS番号 |
29134-21-2 |
|---|---|
分子式 |
C28H36N2 |
分子量 |
400.6 g/mol |
IUPAC名 |
2,5-bis(4-hexylphenyl)pyrimidine |
InChI |
InChI=1S/C28H36N2/c1-3-5-7-9-11-23-13-17-25(18-14-23)27-21-29-28(30-22-27)26-19-15-24(16-20-26)12-10-8-6-4-2/h13-22H,3-12H2,1-2H3 |
InChIキー |
HVVADUXEUOAEES-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=CC=C(C=C1)C2=CN=C(N=C2)C3=CC=C(C=C3)CCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



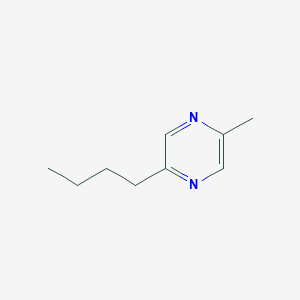

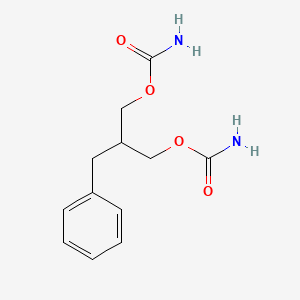
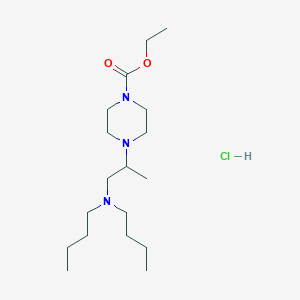
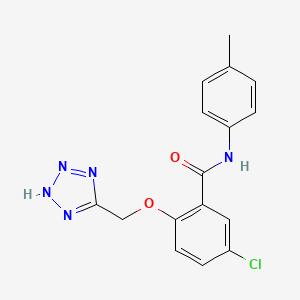


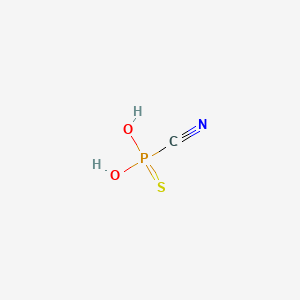
![2,5,7,8,9-Pentaoxabicyclo[4.2.1]nonane-3,4-diamine](/img/structure/B14691131.png)

